molecular formula C11H13NO3 B2964041 6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 91116-12-0

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2964041
CAS No.: 91116-12-0
M. Wt: 207.229
InChI Key: GCSDRJJJTFBDLA-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a hydroxyethoxy group attached to the quinoline ring, which imparts unique chemical and physical properties. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of 2-hydroxyethanol with a suitable quinoline precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where the quinoline precursor is reacted with 2-hydroxyethanol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Hydroxyethoxy)-6-oxohexanoic acid: Another compound with a hydroxyethoxy group, but with different structural features and properties.

    1-[(2-Hydroxyethoxy)-methyl]-6-(phenyl-thio)thymine: A compound with similar functional groups but different biological activities.

Uniqueness

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinoline structure combined with the hydroxyethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(2-hydroxyethoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-5-6-15-9-2-3-10-8(7-9)1-4-11(14)12-10/h2-3,7,13H,1,4-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSDRJJJTFBDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate (1.5 g, 6.02 mmol) in ethanol (25 mL), was added calcium chloride (0.334 g, 3.01 mmol). The resulting mixture was cooled to −10° C. and NaBH4 (0.455 g, 12.04 mmol) was added, then stirred at 23° C. for 5 h. The reaction mixture was diluted with EtOAc (50 ml), extracted with sat NaHCO3 solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford a white solid. The crude material was purified by silica gel flash chromatography (12 g, 40-100% ethyl acetate in hexanes) to afford 6-(2-hydroxyethoxy)-3,4-dihydroquinolin-2(1H)-one (0.9 g, 64%) as a white solid. LCMS: RT 0.90 min. LCMS (ES-API), m/z 208.0 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.455 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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